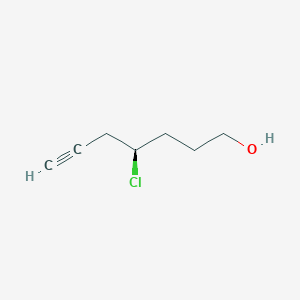
(4R)-4-Chloro-6-Heptyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Chloro-6-Heptyn-1-ol is an organic compound with the molecular formula C7H11ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Chloro-6-Heptyn-1-ol typically involves the use of starting materials such as hept-6-yne and a chlorinating agent. One common method is the addition of chlorine to hept-6-yne in the presence of a catalyst. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Chloro-6-Heptyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary alcohols or alkanes.
Substitution: Various substituted heptynes, depending on the nucleophile used.
Applications De Recherche Scientifique
(4R)-4-Chloro-6-Heptyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4R)-4-Chloro-6-Heptyn-1-ol exerts its effects depends on the specific reaction or application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophiles or electrophiles in the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Chlorohept-6-yn-1-ol: The enantiomer of (4R)-4-Chloro-6-Heptyn-1-ol, with similar chemical properties but different biological activity.
4-Chlorohept-6-yne: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Bromohept-6-yn-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a chlorine atom and an alcohol group. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
1583253-09-1 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
(4R)-4-chlorohept-6-yn-1-ol |
InChI |
InChI=1S/C7H11ClO/c1-2-4-7(8)5-3-6-9/h1,7,9H,3-6H2/t7-/m0/s1 |
Clé InChI |
DPEXCFMCTPCKGW-ZETCQYMHSA-N |
SMILES |
C#CCC(CCCO)Cl |
SMILES isomérique |
C#CC[C@@H](CCCO)Cl |
SMILES canonique |
C#CCC(CCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















